molecular formula C21H22FN3O B15189007 1,3-Dihydro-5-(2-fluorophenyl)-1-(1-methyl-4-piperidinyl)-2H-1,4-benzodiazepin-2-one CAS No. 93592-73-5

1,3-Dihydro-5-(2-fluorophenyl)-1-(1-methyl-4-piperidinyl)-2H-1,4-benzodiazepin-2-one

Cat. No.: B15189007
CAS No.: 93592-73-5
M. Wt: 351.4 g/mol
InChI Key: DBJUQQIMRVGVCC-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-(2-fluorophenyl)-1-(1-methyl-4-piperidinyl)-2H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a fluorophenyl group and a piperidinyl moiety, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of 2-fluorobenzaldehyde with 1-methylpiperidin-4-amine under acidic conditions to form an intermediate imine. This intermediate is then cyclized with a suitable dihydrobenzodiazepine precursor to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered pharmacological properties.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other benzodiazepine derivatives and related compounds.

  • Biology: It is used in studies involving GABA receptors, which are the primary molecular targets of benzodiazepines.

  • Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy due to its anxiolytic and sedative properties.

  • Industry: It is utilized in the development of new pharmaceuticals and as a reference compound in analytical methods.

Mechanism of Action

This compound is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share the benzodiazepine core, the presence of the fluorophenyl group and the piperidinyl moiety in this compound provides unique pharmacokinetic and pharmacodynamic properties. These differences can result in variations in potency, duration of action, and side effect profiles.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

  • Midazolam

Properties

CAS No.

93592-73-5

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-(1-methylpiperidin-4-yl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H22FN3O/c1-24-12-10-15(11-13-24)25-19-9-5-3-7-17(19)21(23-14-20(25)26)16-6-2-4-8-18(16)22/h2-9,15H,10-14H2,1H3

InChI Key

DBJUQQIMRVGVCC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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